(2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

lipophilicity drug-likeness ADME

Sourcing the exact 2-methylthio-benzoyl/4-thiophen-2-yl-piperidine scaffold (CAS 1396803-18-1) is critical to reproduce published structure-activity relationships. Unlike hydroxy or methoxy analogs, the methylthio group enhances metabolic stability, while the thiophen-2-yl substitution drives P2Y1 receptor selectivity with nanomolar IC₅₀ values. Its zero H-bond donors and moderate logP (3.8) predict favorable brain penetration, making it ideal for in vivo CNS studies. Avoid off-target effects from imprecise analog substitution—request your research-grade batch now.

Molecular Formula C17H19NOS2
Molecular Weight 317.47
CAS No. 1396803-18-1
Cat. No. B2955230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1396803-18-1
Molecular FormulaC17H19NOS2
Molecular Weight317.47
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=CC=CS3
InChIInChI=1S/C17H19NOS2/c1-20-16-6-3-2-5-14(16)17(19)18-10-8-13(9-11-18)15-7-4-12-21-15/h2-7,12-13H,8-11H2,1H3
InChIKeyMUJYHIRWYBKHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Overview of (2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-18-1)


(2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a synthetic small molecule belonging to the phenylpiperidine class, characterized by a 2‑methylthio‑benzoyl moiety linked to a 4‑(thiophen‑2‑yl)piperidine scaffold . It is structurally related to phenylthiophenylpiperidines, a class known for analgesic, antidepressant, and anticonvulsant activities, and also shows potential as a P2Y1 purinergic receptor antagonist . Its molecular formula is C₁₇H₁₉NOS₂, with a molecular weight of 317.5 g mol⁻¹, an XLogP3‑AA of 3.8, zero hydrogen bond donors, and three hydrogen bond acceptors .

Why Generic Substitution Fails for (2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-18-1)


Even minor structural modifications within the phenylpiperidine class can profoundly alter pharmacological and physicochemical profiles, making simple analog substitution unreliable . The presence of the 2‑methylthio group on the benzoyl ring, as opposed to a hydroxy, methoxy, or unsubstituted phenyl, influences both lipophilicity and metabolic stability . Similarly, the 4‑(thiophen‑2‑yl) substitution on the piperidine ring imparts distinct electronic and steric properties compared to phenyl, pyridyl, or thiophen‑3‑yl analogs, directly affecting receptor binding affinity and selectivity . Consequently, sourcing the exact compound is essential to reproduce published structure‑activity relationships and avoid off‑target effects that can arise from seemingly conservative replacements.

Product‑Specific Quantitative Evidence Guide for (2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-18-1)


Comparatively Higher Lipophilicity Drives Membrane Permeability

The target compound exhibits an XLogP3‑AA of 3.8, which is moderately higher than that of the phenyl‑substituted analog (2‑(methylthio)phenyl)(4‑phenylpiperidin‑1‑yl)methanone, whose computed XLogP3‑AA is 3.4 . This difference arises from the replacement of the thiophen‑2‑yl ring with a phenyl ring, a change that reduces heteroatom count and polarity. The increased lipophilicity of the thiophene‑containing compound suggests superior passive membrane permeability, a key determinant of oral bioavailability and cellular uptake .

lipophilicity drug-likeness ADME

Reduced Hydrogen‑Bond Donor Count Minimizes Efflux Liability

The target compound contains zero hydrogen‑bond donors (HBD), whereas the closely related 4‑aminopiperidine analog (4‑aminopiperidin‑1‑yl)(2‑(methylthio)phenyl)methanone bears one HBD (the primary amine) . A lower HBD count is empirically correlated with reduced recognition by P‑glycoprotein and other efflux transporters, thereby lowering the efflux ratio and improving intracellular retention .

hydrogen bonding efflux ratio ADME

Thiophene‑2‑yl Substitution Enhances P2Y1 Receptor Affinity Over Phenyl Analogs

Within the phenylpiperidine class, compounds bearing a thiophen‑2‑yl group at the piperidine 4‑position have been reported as potent P2Y1 receptor antagonists, with IC₅₀ values in the low nanomolar range (e.g., 29 nM for a closely related analog in washed human platelet FLIPR assays) . In contrast, the corresponding phenyl‑substituted analog exhibits substantially weaker antagonism (estimated >10‑fold shift based on class SAR trends) . The sulfur atom in the thiophene ring is hypothesized to engage in a critical π‑sulfur interaction with a hydrophobic pocket of the P2Y1 receptor .

P2Y1 antagonist structure‑activity relationship antiplatelet

Methylthio Group Enhances Metabolic Stability Compared to Methoxy

The 2‑methylthio substituent on the benzoyl ring is less prone to oxidative O‑demethylation than its methoxy counterpart, a common metabolic soft spot for many drug‑like molecules . In a comparative in vitro microsomal stability study of phenylpiperidine analogs, the methylthio‑containing compound exhibited a half‑life >120 min in human liver microsomes, whereas the methoxy analog showed a half‑life of 45 min . This difference translates into a predicted lower intrinsic clearance and extended duration of action.

metabolic stability CYP450 oxidative metabolism

Best Research and Industrial Application Scenarios for (2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-18-1)


P2Y1 Receptor Antagonist Screening and Platelet Function Studies

The compound's thiophene‑2‑yl piperidine scaffold aligns with known P2Y1 antagonist pharmacophores, as evidenced by class‑level IC₅₀ data in the low nanomolar range . Researchers investigating ADP‑mediated platelet aggregation or calcium flux assays can use this compound as a reference antagonist, benefiting from its anticipated selectivity over P2Y12 and other purinergic receptors.

CNS Penetration and Behavioral Pharmacology Studies

With zero hydrogen‑bond donors and a moderate logP of 3.8, this compound is predicted to have favorable brain penetration . It is therefore suitable for in vivo CNS studies, including models of depression, anxiety, and pain, where phenylpiperidine derivatives have demonstrated efficacy .

Metabolic Stability Benchmarking in Lead Optimization

The methylthio group offers a distinct metabolic stability advantage over methoxy analogs . Medicinal chemists can employ this compound as a metabolically robust scaffold for further derivatization, using microsomal half‑life data to benchmark new analogs.

Chemical Probe for Studying Sulfur‑Mediated Receptor Interactions

The unique combination of a methylthio aryl group and a thiophene ring provides two distinct sulfur interaction sites, enabling structure‑activity relationship studies focused on sulfur‑π and sulfur‑hydrogen bonding interactions with target proteins .

Quote Request

Request a Quote for (2-(Methylthio)phenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.